molecular formula C10H12F2N2O B1427075 2,5-difluoro-4-(morpholin-4-yl)aniline CAS No. 1238704-91-0

2,5-difluoro-4-(morpholin-4-yl)aniline

Cat. No.: B1427075
CAS No.: 1238704-91-0
M. Wt: 214.21 g/mol
InChI Key: OKJDTKMYLKMVCJ-UHFFFAOYSA-N
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Description

2,5-difluoro-4-(morpholin-4-yl)aniline is a chemical compound with the molecular formula C10H12F2N2O It is characterized by the presence of two fluorine atoms and a morpholine ring attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of 2,5-difluoro-4-(morpholin-4-yl)aniline may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-4-(morpholin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms and morpholine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,5-difluoro-4-(morpholin-4-yl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-difluoro-4-(morpholin-4-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and morpholine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms .

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluoroaniline: Lacks the morpholine ring, resulting in different chemical properties and applications.

    4-Morpholinoaniline: Does not have fluorine atoms, affecting its reactivity and biological activity.

    2,5-Dichloro-4-morpholin-4-ylaniline: Similar structure but with chlorine atoms instead of fluorine, leading to variations in chemical behavior.

Uniqueness

2,5-difluoro-4-(morpholin-4-yl)aniline is unique due to the combination of fluorine atoms and the morpholine ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

2,5-difluoro-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-7-6-10(8(12)5-9(7)13)14-1-3-15-4-2-14/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJDTKMYLKMVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238704-91-0
Record name 2,5-difluoro-4-(morpholin-4-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-(2,5-difluoro-4-nitrophenyl)morpholine (11 g, 44 mmol) and 10% Pd—C (50% wet, 1.1 g) in EtOH (150 mL) was hydrogenated for 5 h at room temperature. The reaction mixture was filtered by celite, and the filtrate was concentrated under reduced pressure. The residue was recrystallized from iPr2O/AcOEt to give the title compound (8.6 g, 91% yield) as a pale red powder: NMR (300 MHz, DMSO-d6): δ ppm 2.66-2.95 (4H, m), 3.56-3.83 (4H, m), 5.00 (2H, s), 6.55 (1H, dd, J=13.8, 8.5 Hz), 6.77 (1H, dd, J=12.8, 8.3 Hz). LC-MS (ESI) m/z 215 [M+H]+.
Name
4-(2,5-difluoro-4-nitrophenyl)morpholine
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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